Cas no 20170-20-1 (Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-)
20170-20-1 structure
Product Name:Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-
CAS No:20170-20-1
MF:C20H22N4O
MW:334.414884090424
CID:267172
PubChem ID:65695
Update Time:2025-04-19
Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-
- N-(1,3-Diphenyl-1H-pyrazol-5-yl)-N<sup>2</sup>,N<sup>2</sup>-dimethylalaninamide
- N-(1,3-diphenyl-1H-pyrazol-5-yl)-N~2~,N~2~-dimethylalaninamide
- 2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide
- Difenamizolum
- 20170-20-1
- Propionamide, 2-(dimethylamino)-N-(1,3-diphenylpyrazol-5-yl)-
- DTXSID60864923
- AP-14
- AKOS040751565
- Propanamide, 2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-
- SCHEMBL25873
- Propanamide, 2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- (9CI)
- Diphenamizole; Pasalin
- 2-(Dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)propanamide
- Difenamizole
- BRN 0698538
- Difenamizolum [INN-Latin]
- Pasalin
- UNII-24MR6YLL3W
- Diphenamizole
- Q15634045
- 2-(Dimethylamino)-N-[2,5-di(phenyl)pyrazol-3-yl]propanamide
- 1,3-Diphenyl-5-(2-dimethylaminopropionamido)pyrazole
- 2-(Dimethylamino)-N-(1,3-diphenylpyrazol-5-yl)propionamide
- Difenamizol [INN-Spanish]
- CHEMBL2105587
- Difenamizole [INN]
- Difenamizol
- 24MR6YLL3W
- DIFENAMIZOLE [MI]
- 2-(dimethylamino)-N-(2, 5-diphenylpyrazol-3-yl)propanamide
-
- Inchi: 1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25)
- InChI Key: PCXMKBOWWVXEDT-UHFFFAOYSA-N
- SMILES: O=C(C(C)N(C)C)NC1=CC(C2C=CC=CC=2)=NN1C1C=CC=CC=1
Computed Properties
- Exact Mass: 334.17936134g/mol
- Monoisotopic Mass: 334.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 3.5
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.1580 (rough estimate)
- Melting Point: 123-128°; mp 120-122°
- Boiling Point: 471.22°C (rough estimate)
- Refractive Index: 1.6620 (estimate)
Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- Security Information
- Toxicity:LD50 in mice (mg/kg): 103 i.v.; 186 i.p.; 525 s.c.; 560 orally (Hayashi)
Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- Related Literature
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Guangchen Li,Yifu Cheng,Chi Han,Chun Song,Niu Huang,Yunfei Du RSC Med. Chem. 2022 13 1300
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Iftakur Rahman,Bhaskar Deka,Ranjit Thakuria,Mohit L. Deb,Pranjal K. Baruah Org. Biomol. Chem. 2020 18 6514
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Chandan Kumar Pal,Ashis Kumar Jena Org. Biomol. Chem. 2023 21 59
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Victoria Meiklejohn,Dilip Depan,Seth P. Boudreaux,Siva Murru,Richard S. Perkins,Frank. R. Fronczek,Radhey S. Srivastava New J. Chem. 2018 42 6858
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Balakrishnan Sankar,Muniyasamy Harikrishnan,Ranganathan Raja,Velu Sadhasivam,Nelson Malini,Sepperumal Murugesan,Ayyanar Siva New J. Chem. 2019 43 10458
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